![molecular formula C22H17BrN4O4 B2486952 2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1112419-33-6](/img/structure/B2486952.png)

2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

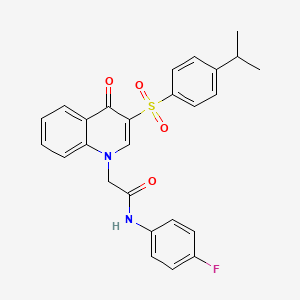

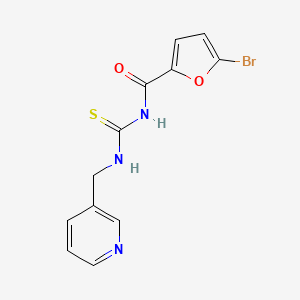

Description

Research on compounds with complex structures including piperidinyl tetrahydroisoquinolines and oxadiazoles has been extensive due to their diverse biological activities and potential applications in pharmaceutical chemistry. Compounds featuring tetrahydroisoquinoline and piperidine scaffolds often exhibit significant antimicrobial and anticancer properties, highlighting their importance in drug discovery and development.

Synthesis Analysis

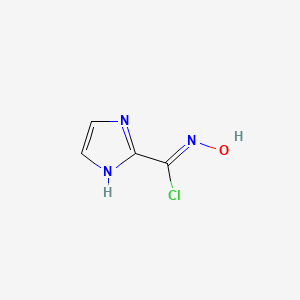

The synthesis of novel piperidinyl thieno tetrahydroisoquinolines involves several steps, including diazotization, heterocyclization, and nucleophilic addition reactions. Key methodologies include the Curtius rearrangement and the use of elemental and spectral analysis for structural confirmation. These processes yield a variety of heterocycles with potential biological activities (Zaki et al., 2021).

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

The compound YM758, related to the chemical structure , has been identified as an inhibitor of the "funny" If current channel expressed in the sinus node of the heart. The human metabolites of YM758 were identified in urine, plasma, and feces, highlighting the importance of understanding the metabolic pathways and excretion mechanisms of similar complex compounds. The study also delved into the renal and hepatic uptake transporters for these metabolites, providing insight into the excretion process of such compounds (Umehara et al., 2009).

Synthesis and Antibacterial Activity

1,3,4-Oxadiazole compounds, which share structural similarities with the compound , have been extensively studied due to their biological activities. Notably, the synthesis of various derivatives has been achieved, and their structures have been elucidated through spectroscopic methods. These compounds have been tested against both Gram-negative and Gram-positive bacteria, showing moderate to talented antibacterial activity. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Properties

Another significant application is in the realm of cancer treatment. Compounds related to 1,3,4-oxadiazole have been synthesized and tested for their anticancer properties. For example, a series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials, with certain derivatives showing promise as growth inhibitors of various bacterial strains, including those causing tuberculosis and other severe infections (Iqbal et al., 2017). In another study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, revealing potential therapeutic usefulness after further studies (Rehman et al., 2018).

Synthesis and Characterization of Novel Compounds

The chemical framework of the compound allows for the synthesis of various novel compounds. For instance, new piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized, with some showing antimicrobial activity against pathogenic bacterial and fungal strains, pointing to potential applications in combating infectious diseases (Zaki et al., 2021).

Mechanism of Action

Target of Action

They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

Compounds with the 1,2,4-oxadiazole motif generally interact with their targets through hydrogen bonding, as revealed by single crystal x-ray diffraction studies .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to be involved in various biochemical pathways related to their therapeutic focus .

Result of Action

1,2,4-oxadiazole derivatives have been found to have various therapeutic effects, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .

properties

IUPAC Name |

N-(4-bromophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZCCDYJRJAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)